CP-532623

Catalog No.
S524319
CAS No.
261947-38-0
M.F
C27H27F9N2O3
M. Wt
598.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-532623

CAS Number

261947-38-0

Product Name

CP-532623

IUPAC Name

propan-2-yl (2R,4S)-4-[acetyl-[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

Molecular Formula

C27H27F9N2O3

Molecular Weight

598.5 g/mol

InChI

InChI=1S/C27H27F9N2O3/c1-5-20-12-23(21-11-17(25(28,29)30)6-7-22(21)38(20)24(40)41-14(2)3)37(15(4)39)13-16-8-18(26(31,32)33)10-19(9-16)27(34,35)36/h6-11,14,20,23H,5,12-13H2,1-4H3/t20-,23+/m1/s1

InChI Key

TUPKOWFPVAXQFP-OFNKIYASSA-N

SMILES

CCC1CC(C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

CP 532,623, CP 532623, CP-532,623, CP-532623, CP532,623, CP532623

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C

Description

The exact mass of the compound (2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester is 598.1878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • A study published in the journal "MedKoo" describes CP-532623 as a CETP inhibitor.
  • PubChem, a public database of chemicals maintained by the National Institutes of Health (NIH), classifies CP-532623 as a "cyclic amine" and a " CETP inhibitor".

Research Findings and Limitations

  • Preclinical studies, as referenced in the aforementioned MedKoo product information, suggest promising CETP inhibitory activity. However, these studies likely involve in vitro or animal models and may not translate directly to human applications.

CP-532623 is a synthetic compound classified as a potent inhibitor of cholesteryl ester transfer protein, or CETP. Its chemical structure is characterized by the molecular formula C27H27F9N2O3, with an average mass of 598.51 g/mol and a monoisotopic mass of approximately 598.187796 g/mol . The compound is structurally related to Torcetrapib, another CETP inhibitor, and has been investigated for its potential therapeutic effects in managing dyslipidemia and cardiovascular diseases.

  • Potential toxicity: As a new and untested compound, potential toxicity cannot be ruled out. Standard procedures for handling unknown compounds should be followed.
  • Fluorinated groups: The presence of trifluoromethyl groups warrants caution, as some fluorinated compounds can be unstable or have unforeseen biological effects.

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • In vitro and in vivo studies to evaluate its biological activity and potential therapeutic effects.
  • Investigation of the mechanism of action to understand how the compound interacts with biological targets.
  • Safety assessment to determine potential risks associated with the compound.

CP-532623 exhibits significant biological activity as a CETP inhibitor. This inhibition is crucial because CETP plays a role in the transfer of cholesterol esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), influencing lipid levels in the bloodstream. Studies have shown that CP-532623 can effectively enhance HDL cholesterol levels while reducing LDL cholesterol levels, thereby potentially lowering the risk of cardiovascular diseases . Additionally, it has been explored for its mechanism of lymphatic access and effects on lymphatic transport of lipids .

The synthesis of CP-532623 involves multi-step organic synthesis techniques, which typically include:

  • Formation of key intermediates: These may involve reactions such as amination or acylation.
  • Fluorination: Given the presence of trifluoromethyl groups in its structure, specific fluorination reactions are essential.
  • Final coupling steps: These steps link various functional groups to yield the final product.

Detailed synthetic pathways can often be found in patent applications or scientific literature that describes similar compounds

CP-532623 has potential applications primarily in the pharmaceutical industry as a therapeutic agent for treating dyslipidemia and associated cardiovascular conditions. By modulating lipid profiles, it may help in reducing the risk factors associated with heart disease. Furthermore, ongoing research may uncover additional uses in metabolic disorders where lipid metabolism is disrupted.

Studies on CP-532623 have focused on its interactions with other biological molecules, particularly regarding its inhibition of CETP. Research indicates that CP-532623 can alter lipid transport dynamics within the body, affecting both HDL and LDL levels. Interaction studies often utilize in vitro models to assess how CP-532623 influences cellular uptake and metabolism of lipids .

Several compounds share structural or functional similarities with CP-532623. Here are some notable examples:

Compound NameCAS NumberSimilaritiesUnique Features
Torcetrapib100300-27-0Both are CETP inhibitors; similar structural motifsFirst CETP inhibitor studied clinically
CP-524515261947-39-1Related to CP-532623; also a CETP inhibitorDifferent chemical modifications
Anacetrapib616202-92-7CETP inhibition; potential cardiovascular benefitsDistinct pharmacokinetic properties

CP-532623 stands out due to its specific fluorinated structure, which may enhance its potency and selectivity as a CETP inhibitor compared to other similar compounds . Its unique chemical properties may also influence its solubility and bioavailability profiles in therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.1

Hydrogen Bond Acceptor Count

12

Exact Mass

598.18779619 g/mol

Monoisotopic Mass

598.18779619 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5KK52HG8DY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

261947-38-0

Wikipedia

Cp-532623

Dates

Modify: 2024-04-14
1: McEvoy CL, Trevaskis NL, Edwards GA, Perlman ME, Ambler CM, Mack MC, Brockhurst B, Porter CJ. In vitro-in vivo evaluation of lipid based formulations of the CETP inhibitors CP-529,414 (torcetrapib) and CP-532,623. Eur J Pharm Biopharm. 2014 Nov;88(3):973-85. doi: 10.1016/j.ejpb.2014.08.006. Epub 2014 Aug 23. PubMed PMID: 25152213.
2: Trevaskis NL, Shanker RM, Charman WN, Porter CJ. The mechanism of lymphatic access of two cholesteryl ester transfer protein inhibitors (CP524,515 and CP532,623) and evaluation of their impact on lymph lipoprotein profiles. Pharm Res. 2010 Sep;27(9):1949-64. doi: 10.1007/s11095-010-0199-2. Epub 2010 Jul 16. PubMed PMID: 20635194.
3: Trevaskis NL, McEvoy CL, McIntosh MP, Edwards GA, Shanker RM, Charman WN, Porter CJ. The role of the intestinal lymphatics in the absorption of two highly lipophilic cholesterol ester transfer protein inhibitors (CP524,515 and CP532,623). Pharm Res. 2010 May;27(5):878-93. doi: 10.1007/s11095-010-0083-0. Epub 2010 Mar 11. PubMed PMID: 20221896.
4: Blasi E, Bamberger M, Knight D, Engwall M, Wolk R, Winter S, Betts A, John-Baptiste A, Keiser J. Effects of CP-532,623 and torcetrapib, cholesteryl ester transfer protein inhibitors, on arterial blood pressure. J Cardiovasc Pharmacol. 2009 Jun;53(6):507-16. doi: 10.1097/FJC.0b013e3181a8184c. PubMed PMID: 19455053.

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